molecular formula C16H14ClF3O B585685 Desamino Chloro (R)-Fluoxetine CAS No. 1346617-29-5

Desamino Chloro (R)-Fluoxetine

货号: B585685
CAS 编号: 1346617-29-5
分子量: 319.763
InChI 键: VOPIMWRKIKTDPS-HCESTMGSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desamino Chloro ®-Fluoxetine is a derivative of Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Desamino Chloro ®-Fluoxetine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of Desamino Chloro ®-Fluoxetine may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Desamino Chloro ®-Fluoxetine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: The Sandmeyer reaction, as mentioned earlier, is a key substitution reaction involving diazonium salts and copper(I) chloride (CuCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

科学研究应用

Desamino Chloro ®-Fluoxetine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored as a potential therapeutic agent for conditions that may benefit from altered serotonin reuptake inhibition.

    Industry: Utilized in the development of new SSRIs and other psychotropic medications

作用机制

The mechanism of action of Desamino Chloro ®-Fluoxetine involves its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonin signaling can lead to improved mood and reduced anxiety .

相似化合物的比较

Similar Compounds

    Fluoxetine: The parent compound, a widely used SSRI.

    Norfluoxetine: The active metabolite of Fluoxetine.

    Paroxetine: Another SSRI with a similar mechanism of action.

Uniqueness

Desamino Chloro ®-Fluoxetine is unique due to its structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs. These differences may include altered binding affinity, metabolic stability, and side effect profiles .

生物活性

Desamino Chloro (R)-Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the absence of an amino group and the presence of a chlorine atom in its structure. This unique configuration differentiates it from its parent compound, fluoxetine, and other analogs. The synthesis typically involves chlorination followed by the removal of the amino group using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield.

The primary mechanism of action for this compound is believed to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, which is crucial for mood regulation. However, the distinct structural modifications may lead to variations in receptor affinity and selectivity compared to fluoxetine .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. Fluoxetine has a long half-life (1-4 days), with its active metabolite norfluoxetine exhibiting an even longer half-life (7-10 days) due to extensive hepatic metabolism .

Bioavailability

Fluoxetine's bioavailability is approximately 72% in dogs after oral administration, with peak plasma concentrations occurring 6-8 hours post-dose . While specific data for this compound is limited, it is reasonable to hypothesize similar absorption characteristics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has shown cytotoxic effects on E. coli cultures, with luminescence inhibition rates exceeding 40% in specific experimental setups . These findings suggest potential applications in antimicrobial therapies.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of fluoxetine derivatives indicates that modifications like those seen in this compound can lead to enhanced or altered biological activities. The presence of chlorine may influence binding affinity to serotonin transporters and other molecular targets .

Case Studies

A notable case study involved the evaluation of fluoxetine's effectiveness in treating obsessive-compulsive disorder (OCD), where both fluoxetine and its metabolites were assessed for their impact on symptom relief. While this study did not focus exclusively on this compound, it underscores the importance of understanding how structural modifications can affect therapeutic outcomes .

Comparative Analysis

CompoundMechanism of ActionHalf-LifeBioavailability
FluoxetineSSRI1-4 days~72%
NorfluoxetineActive metabolite7-10 daysNot specifically studied
This compoundPotentially similar to fluoxetineNot extensively studiedHypothetical similar

属性

IUPAC Name

1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPIMWRKIKTDPS-HCESTMGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。